molecular formula C12H11NO2S B3015823 5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 115311-38-1

5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B3015823
M. Wt: 233.29
InChI Key: WISJNUKCVQXVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms. It’s a core structure in many biologically active compounds . The compound you mentioned has additional methyl and phenyl groups attached, which could potentially alter its properties and biological activity.


Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid” can undergo are not specified in the literature I have access to.

Scientific Research Applications

Pharmacological Properties and Applications

Research has explored the pharmacological properties of thiazole compounds, including derivatives similar to "5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid". These compounds have shown spasmolytic properties confirmed in vitro, indicating potential applications in treating spasms. Additionally, some derivatives exhibited stimulant properties on the central nervous system, suggesting possible research avenues in neurological therapies (Chance, Dirnhuber, & Robinson, 1946).

Synthetic Chemistry and Material Science

The compound's structure offers a framework for synthesizing constrained heterocyclic γ-amino acids, which mimic the secondary structures of proteins. This capability is crucial for designing peptides and proteins with tailored functions, potentially impacting drug design and biomaterials development (Mathieu et al., 2015).

Furthermore, thiazole derivatives, including those related to "5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid", have been synthesized for their antibacterial properties. This synthesis involves reactions with various aromatic aldehydes, leading to compounds with potential applications in combating bacterial infections (Al Dulaimy et al., 2017).

Structural and Theoretical Investigations

The compound's structure has been a subject of experimental and theoretical studies to understand its chemical and physical properties. Such investigations contribute to the broader knowledge of thiazole derivatives' reactivity and stability, informing their use in various scientific applications (Viveka et al., 2016).

Corrosion Inhibition

Thiazole-based compounds have been studied for their potential as corrosion inhibitors, which is essential for protecting metals in industrial applications. The efficiency of these compounds as inhibitors relates to their chemical structure, offering insights into designing more effective corrosion protection solutions (Chaitra, Mohana, & Tandon, 2016).

Future Directions

The future directions for research on thiazole derivatives could include exploring their potential as therapeutic agents, investigating their mechanisms of action, and developing more efficient synthesis methods .

properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-7-3-5-9(6-4-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISJNUKCVQXVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid

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